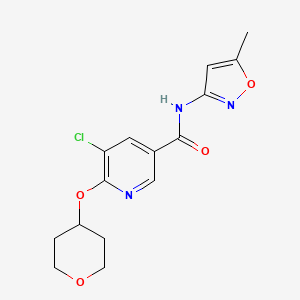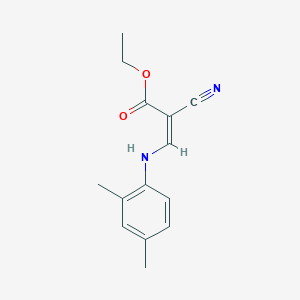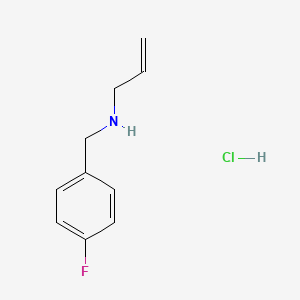
1-Benzyl-3-phenylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-phenylpyrrolidin-3-ol is characterized by a pyrrolidine ring substituted with a benzyl group and a phenyl group. The InChI code for this compound is 1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 .Physical And Chemical Properties Analysis
1-Benzyl-3-phenylpyrrolidin-3-ol is an oil at room temperature . The compound’s storage temperature is room temperature .Scientific Research Applications
Catalytic Activities
Research into alcohol oxidations under mild conditions utilizing nanoparticle catalysts, including studies on benzyl alcohol, showcases the potential of 1-Benzyl-3-phenylpyrrolidin-3-ol in catalytic processes. Bimetallic nanoparticles, particularly 1:3 Au:Pd, demonstrate higher catalytic activities, indicating the substance's utility in environmentally-friendly oxidation catalysts (Hou, Dehm, & Scott, 2008).
Magnetic Behavior
Substituent-dependent magnetic behavior in discotic mesogens, including the benzo[e][1,2,4]triazinyl radical, highlights the role of 1-Benzyl-3-phenylpyrrolidin-3-ol in affecting thermal expansion and magnetic interactions. This substance influences the molecular organization, leading to variations in thermal expansion coefficients and magnetic interactions depending on the substituent at the N(1) position (Jasiński et al., 2016).
Arylation Processes
The development of methods for the direct and selective arylation of sp3 C-H bonds without a directing group, using 1-Benzyl-3-phenylpyrrolidin-3-ol as a key intermediate, demonstrates its significance in synthetic organic chemistry. This research outlines a new transformation for arylation, enhancing the scope of synthetic applications (Sezen & Sames, 2005).
Synthetic Methodologies
The synthesis of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors showcases the utility of 1-Benzyl-3-phenylpyrrolidin-3-ol in medicinal chemistry, leading to the identification of potent and efficacious inhibitors. This work emphasizes the role of 1-Benzyl-3-phenylpyrrolidin-3-ol in the development of new therapeutic agents (Penning et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3-phenylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJUZHJWUBFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-butyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2853167.png)





![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2853179.png)


![5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2853185.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2853187.png)
![N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2853188.png)

